替洛隆二盐酸盐

概述

描述

替洛隆二盐酸盐是一种合成的、小分子化合物,以其广谱抗病毒特性而闻名。它最初在美国被发现,目前在俄罗斯和乌克兰等国家临床使用。 该化合物以其诱导干扰素的能力而著称,使其对多种病毒感染有效 .

科学研究应用

替洛隆二盐酸盐在科学研究中具有广泛的应用,包括:

作用机制

替洛隆二盐酸盐通过诱导干扰素的产生来发挥作用,干扰素是宿主先天免疫反应的关键组成部分。 它刺激大脑和外周器官中干扰素相关mRNA的活化,导致抗病毒活性增强 . 该化合物还激活中枢神经系统中的缺氧诱导因子,使其具有广谱抗病毒特性 .

生化分析

Biochemical Properties

Tilorone dihydrochloride is an interferon inducer with broad-spectrum antiviral activities . It stimulates host innate immunity, showing strong activity against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) both in vitro and in vivo . Tilorone dihydrochloride can penetrate the blood-brain barrier and activate Hypoxia-Inducible Factor (HIF) in the central nervous system .

Cellular Effects

Tilorone dihydrochloride has been shown to have significant effects on various types of cells and cellular processes. It has robust anti-Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) activity in vitro and in vivo through stimulation of host innate immunity . It can penetrate the blood-brain barrier to activate HIF in the central nervous system . It also exhibits inhibitory activity against Ebola virus .

Molecular Mechanism

Tilorone dihydrochloride exerts its effects at the molecular level through several mechanisms. It is a known intercalator, stabilizing DNA to trigger activation of cytosolic DNA sensing and antiviral, homeostatic transcription . This leads to reduced metabolic demand prior to stroke and subsequent neuroprotection .

Temporal Effects in Laboratory Settings

The drug’s biological half-life is about 72 hours, with the major excretory route being the kidney . The drug’s distribution 24 hours after injection was liver 25%, spleen 2.5%, kidney 2.3%, lungs and pancreas about 1.5% each, and less than 0.5% of the administered dose in the remaining tissues .

Dosage Effects in Animal Models

In animal models, the effects of Tilorone dihydrochloride vary with different dosages. Treatment with 30 mg/kg/day resulted in 80% survival when administered immediately after infection . In post-exposure prophylaxis, Tilorone resulted in 30% survival at one day after infection when administered at 45 mg/kg/day .

Transport and Distribution

Tilorone dihydrochloride is transported and distributed within cells and tissues. The drug’s distribution 24 hours after injection was liver 25%, spleen 2.5%, kidney 2.3%, lungs and pancreas about 1.5% each, and less than 0.5% of the administered dose in the remaining tissues .

Subcellular Localization

It is known to penetrate the blood-brain barrier and activate Hypoxia-Inducible Factor (HIF) in the central nervous system .

准备方法

替洛隆二盐酸盐的合成通常涉及制备2,7-二羟基芴-9-酮作为关键中间体。 一种有效的方法包括在较温和的条件下对4,4'-二羟基-[1,1'-联苯]-2-羧酸进行甲酯化,以获得更高的收率 . 工业生产方法已被优化,以确保大规模的供应和临床应用 .

化学反应分析

替洛隆二盐酸盐会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成不同的衍生物。

还原: 还原反应可以修饰芴酮骨架。

这些反应中常用的试剂包括浓硫酸用于酯化,以及适当的二烷基氨基烷基卤化物用于取代反应。 这些反应形成的主要产物包括具有修饰抗病毒特性的各种替洛隆衍生物 .

相似化合物的比较

替洛隆二盐酸盐的独特之处在于它具有诱导干扰素和穿过血脑屏障的双重能力。类似的化合物包括:

阿米昔: 另一种干扰素诱导剂,具有类似的抗病毒特性。

拉沃玛斯: 替洛隆在一些国家的商品名.

这些化合物共享诱导干扰素的能力,但它们的药代动力学特征和临床应用可能不同。

属性

CAS 编号 |

27591-69-1 |

|---|---|

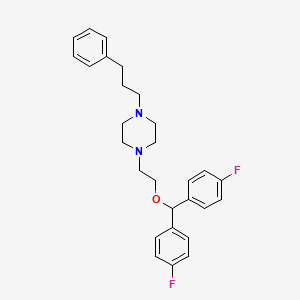

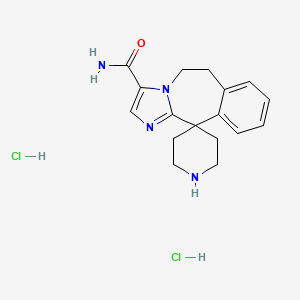

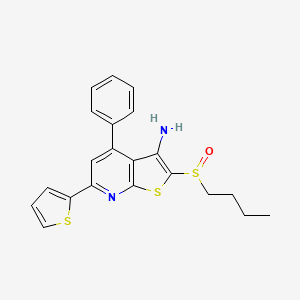

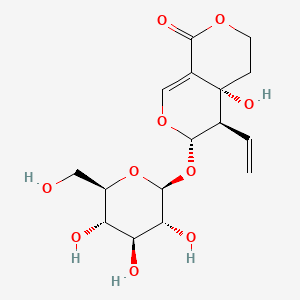

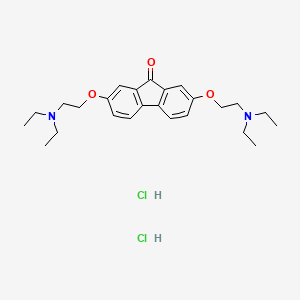

分子式 |

C25H35ClN2O3 |

分子量 |

447.0 g/mol |

IUPAC 名称 |

2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride |

InChI |

InChI=1S/C25H34N2O3.ClH/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19;/h9-12,17-18H,5-8,13-16H2,1-4H3;1H |

InChI 键 |

IRHBANNTGULQJF-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl.Cl |

规范 SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl |

外观 |

Solid powder |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

27591-97-5 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amiksin Amixin Amyxin Bis DEAE Fluorenone Bis-DEAE-Fluorenone Hydrochloride, Tilorone Tilorone Tilorone Hydrochloride |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。